2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole
Description
This compound features a benzimidazole core with a methyl group at position 1 and a sulfanyl (-S-) substituent at position 2. The sulfanyl group is linked to a methylene bridge connected to a tetrazole ring substituted with a 4-fluorophenyl group. The tetrazole ring, a bioisostere for carboxylic acids, may contribute to hydrogen bonding and metabolic resistance.
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)tetrazol-5-yl]methylsulfanyl]-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN6S/c1-22-14-5-3-2-4-13(14)18-16(22)24-10-15-19-20-21-23(15)12-8-6-11(17)7-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCTUWIIYXNEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Attachment of the Fluorophenyl Group:
Final Assembly: The final step involves the coupling of the benzimidazole core with the tetrazole ring and the fluorophenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and fluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Benzimidazoles: From substitution reactions.
Scientific Research Applications
2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, viral infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins within biological systems.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Tetrazole Hybrids
CV-11974 (Angiotensin II Receptor Antagonist)
- Structure : 1-[[2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]-2-ethoxybenzimidazole-7-carboxylic acid .
- Key Differences :
- The biphenyl-tetrazole group in CV-11974 enables π-π stacking in receptor binding, whereas the target compound’s 4-fluorophenyl-tetrazole may prioritize hydrophobic and electrostatic interactions.
- CV-11974 includes a carboxylic acid group, enhancing solubility, while the target compound’s methyl and sulfanyl groups increase lipophilicity.
- Activity : CV-11974 exhibits potent antagonism (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex) due to tetrazole-mediated receptor interactions .
5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole
Tetrazole Derivatives with Halogen Substituents
5-[(2-Chloro-4-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole
Benzimidazoles with Sulfanyl Linkers
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Structure: Benzimidazole with 5-chloro and sulfanyl-ethyl-phenoxy substituents .
- Key Differences: The ethyl-phenoxy linker introduces flexibility, unlike the rigid tetrazole in the target compound. Chlorine at position 5 may enhance electrophilic reactivity.
- Implications: Potential antimicrobial applications due to chloro-substitution, but reduced hydrogen-bonding capacity compared to tetrazole.
Pharmacopeial Benzimidazole-Tetrazole Derivatives
Montelukast Sodium Impurities
- Structure : Complex benzimidazole-tetrazole hybrids with sulfonyl and carboxylate groups .
- Key Differences :
- Sulfonyl (-SO₂-) linkages increase oxidation state and stability compared to sulfanyl (-S-) in the target compound.
- Carboxylate groups improve solubility but may reduce blood-brain barrier penetration.
Structural and Functional Analysis Table
Key Findings
- Tetrazole Role : The tetrazole ring in the target compound and CV-11974 is critical for receptor interactions, acting as a carboxylic acid bioisostere .
- Sulfanyl vs. Sulfonyl : Sulfanyl groups (target compound) offer reduced oxidation susceptibility compared to sulfonyl derivatives (e.g., Montelukast impurities), balancing stability and reactivity .
- Benzimidazole Core : The planar benzimidazole structure facilitates interactions with biological targets, distinguishing it from simpler tetrazole derivatives .
Biological Activity
The compound 2-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole is a novel synthetic organic molecule featuring a benzimidazole core, a tetrazole ring, and a fluorophenyl group. This unique structure positions it as a promising candidate for various biological applications, particularly in medicinal chemistry. The focus of this article is to explore its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name highlights its complex structure, which includes:
- Benzimidazole core : Known for its broad pharmacological properties.
- Tetrazole ring : Often associated with increased metabolic stability and bioactivity.
- Fluorophenyl group : Enhances lipophilicity and may improve binding affinity to biological targets.
Biological Activity Overview
Recent studies have demonstrated that benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Anticancer : Potential to inhibit tumor growth through modulation of specific pathways.
- Neurological : Interaction with GABA-A receptors suggests possible anxiolytic effects.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- GABA-A Receptor Modulation : The benzimidazole scaffold has been shown to act as a positive allosteric modulator (PAM) at the GABA-A receptor, enhancing the receptor's response to its natural ligand, GABA. This mechanism is crucial for potential anxiolytic effects.
- Enzyme Inhibition : The tetrazole moiety may mimic carboxylate groups, allowing it to bind effectively to enzyme active sites, thereby inhibiting their activity. This characteristic is significant in drug design for targeting specific enzymes involved in disease processes.
Study 1: Antimicrobial Activity
In a recent study, derivatives of benzimidazole were tested for their antimicrobial efficacy against various pathogens. The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 2: Anticancer Potential
Another research effort focused on the anticancer properties of benzimidazole derivatives. The compound was evaluated against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The underlying mechanism involved the modulation of apoptotic pathways and cell cycle arrest.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
